AZ3451
Übersicht
Beschreibung
AZ3451 is a potent antagonist of the protease-activated receptor-2 (PAR2), a member of the G protein-coupled receptor family. This compound has shown significant potential in modulating inflammatory responses, making it a valuable tool in scientific research, particularly in the study of inflammation-related diseases .
Wissenschaftliche Forschungsanwendungen
AZ3451 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeug zur Untersuchung der Struktur-Aktivitäts-Beziehung von PAR2-Antagonisten.
Biologie: Untersucht die Rolle von PAR2 in zellulären Signalwegen.
Medizin: Erforscht potentielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Arthrose und anderen Zuständen, an denen PAR2 beteiligt ist .
Industrie: Wird bei der Entwicklung neuer entzündungshemmender Medikamente und therapeutischer Mittel eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an eine entfernte allosterische Stelle am Protease-aktivierten Rezeptor 2 bindet und so die Aktivierung des Rezeptors und die anschließende Signaltransduktion verhindert. Diese Bindung hemmt die für die Rezeptoraktivierung erforderlichen strukturellen Umlagerungen und blockiert so die nachgeschalteten Signalwege, die an Entzündungen und anderen zellulären Reaktionen beteiligt sind .
Ähnliche Verbindungen:
AZ8838: Ein weiterer PAR2-Antagonist mit ähnlicher Potenz, aber unterschiedlichen Bindungseigenschaften.
GB83: Ein PAR2-Agonist mit einem einzigartigen Wirkmechanismus, der sich von this compound unterscheidet.
Vergleich:
This compound vs. AZ8838: Beide Verbindungen hemmen PAR2, aber this compound hat eine höhere Affinität und eine andere Bindungsstelle, was es in bestimmten Anwendungen effektiver macht.
This compound vs. GB83: Während this compound ein Antagonist ist, wirkt GB83 als Agonist, was die unterschiedlichen Mechanismen hervorhebt, durch die PAR2 moduliert werden kann.
This compound zeichnet sich durch seine hohe Potenz, Selektivität und seinen einzigartigen Bindungsmechanismus aus, was es zu einer wertvollen Verbindung bei der Untersuchung von PAR2 und seinen verwandten Signalwegen macht .
Wirkmechanismus
Target of Action
AZ3451, also known as “(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide”, is a potent antagonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a member of the G-protein coupled receptors and is involved in the regulation of various inflammation diseases .
Mode of Action
This compound binds to a remote allosteric site outside the helical bundle of PAR2 . This binding prevents structural rearrangements required for receptor activation and signaling . It has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes .
Biochemical Pathways
The P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways are involved in the protective effect of this compound . These pathways play crucial roles in inflammation response, apoptosis, autophagy, and cellular senescence .
Pharmacokinetics
It’s known that this compound is highly lipophilic, which coincides with the hydrophobic nature of the binding pocket within the membrane . This suggests that the compound may have good membrane permeability, which is a key factor affecting bioavailability.
Result of Action
This compound has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes . It attenuates chondrocytes apoptosis by activating autophagy . In vivo, it was found that intra-articular injection of this compound could ameliorate the surgery-induced cartilage degradation in a rat OA model .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the expression of PAR2, the target of this compound, was significantly up-regulated in OA articular cartilage tissues as well as in interleukin 1β (IL-1β) stimulated chondrocytes . This suggests that the efficacy of this compound may be influenced by the presence of inflammatory cytokines like IL-1β.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AZ3451 involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of the Benzimidazole Core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Bromination: Introduction of a bromine atom at a specific position on the aromatic ring.
Cyclization: Formation of the benzodioxole ring through cyclization reactions.
Final Coupling: Coupling of the benzimidazole core with a cyanophenyl group and a cyclohexylethyl group to form the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the bromine-substituted aromatic ring.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products:
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Formation of de-brominated benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives
Vergleich Mit ähnlichen Verbindungen
AZ8838: Another PAR2 antagonist with similar potency but different binding characteristics.
GB83: A PAR2 agonist with a unique mechanism of action distinct from AZ3451.
Comparison:
This compound vs. AZ8838: Both compounds inhibit PAR2, but this compound has a higher affinity and different binding site, making it more effective in certain applications.
This compound vs. GB83: While this compound is an antagonist, GB83 acts as an agonist, highlighting the diverse mechanisms through which PAR2 can be modulated.
This compound stands out due to its high potency, selectivity, and unique binding mechanism, making it a valuable compound in the study of PAR2 and its related pathways .
Eigenschaften
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOGFGHTPYADT-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.